5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide
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Overview
Description
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with thiourea. The reaction conditions often include the use of hydrobromic acid as a brominating agent and a suitable solvent such as acetonitrile or water. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Acetonitrile, water, dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Substituted Thiadiazoles: Formed by nucleophilic substitution.
Cyclized Derivatives: Formed by intramolecular cyclization reactions.
Scientific Research Applications
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property is particularly useful in medicinal chemistry, where the compound can modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the thiadiazole ring.
2-Chloroethylamine hydrochloride: Contains a chlorine atom instead of bromine.
3-Bromopropylamine hydrobromide: Has a longer carbon chain.
Uniqueness
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S.BrH/c5-2-1-3-7-8-4(6)9-3;/h1-2H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKFBELSPFKVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1=NN=C(S1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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